2-Amino-6-bromo-3-fluorophenol
Description
2-Amino-6-bromo-3-fluorophenol (CAS: 1257535-00-4) is a halogenated aromatic compound with the molecular formula C₆H₅BrFNO and a molecular weight of 206.0124 g/mol . This derivative of phenol features amino (-NH₂), bromo (-Br), and fluoro (-F) substituents at the 2, 6, and 3 positions, respectively.
Properties
IUPAC Name |
2-amino-6-bromo-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQYDVVFNUSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-fluorophenol can be achieved through several methods. One common approach involves the bromination and fluorination of 2-hydroxyaniline. The process typically includes the following steps:
Bromination: 2-Hydroxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorinating reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Amino-6-bromo-3-fluorophenol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxyl group can influence the compound’s reactivity and binding affinity to biological molecules. For instance, the compound may inhibit certain enzymes or receptors by forming hydrogen bonds and halogen interactions with the active sites .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight: The bromine atom in this compound significantly increases its molecular weight compared to difluoro analogs (e.g., 6-Amino-2,3-difluorophenol) .
- Reactivity: The amino group activates the aromatic ring toward electrophilic substitution, while bromine provides a leaving group for nucleophilic displacement or cross-coupling reactions. This dual functionality is absent in non-amino analogs like 2-Bromo-3-fluorophenol .
- Solubility: The amino group improves solubility in polar solvents compared to non-amino derivatives, though exact data are scarce .
Functional Group Influence on Reactivity
Amino Group vs. Hydroxyl/Methoxy Groups
- Amino Group (-NH₂): Enhances electron density on the aromatic ring, facilitating electrophilic substitution. This contrasts with hydroxyl (-OH) or methoxy (-OCH₃) groups, which are stronger electron donors but may reduce stability in acidic conditions. For example, 2-Bromo-3-fluoroanisole (methoxy analog) is less reactive in cross-coupling than amino-substituted derivatives .
- Bromo vs. Chloro : Bromine’s lower electronegativity (compared to chlorine) and larger atomic radius make it a better leaving group in SNAr (nucleophilic aromatic substitution) reactions, a critical advantage in synthetic applications .
Biological Activity
2-Amino-6-bromo-3-fluorophenol is a substituted phenolic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of amino, bromo, and fluoro groups, contributes to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is CHBrFNO, with a molecular weight of 202.01 g/mol. The presence of halogen substituents (bromo and fluoro) and an amino group significantly influences its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds and halogen interactions at active sites. This can alter metabolic pathways and cellular functions.
- Receptor Interaction : It has been shown to interact with various receptors, influencing signaling pathways related to cell proliferation and differentiation.
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in drug development.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines. The compound's ability to modulate cell cycle progression is under investigation.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The findings indicated that the compound could serve as a lead for developing drugs targeting metabolic disorders .
- Antimicrobial Efficacy : In another study, researchers tested various derivatives of this phenolic compound against clinical isolates of bacteria. The results highlighted its effectiveness against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits moderate solubility and permeability profiles. The compound undergoes phase I metabolism predominantly via CYP450 enzymes, which may influence its bioavailability and therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
